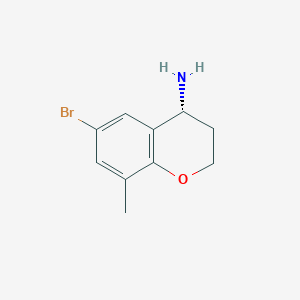
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, tert-butyl, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid typically involves the bromination of 4-(tert-butyl)-6-fluorobenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine substituent can lead to the formation of 4-(tert-butyl)-6-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-azido-4-(tert-butyl)-6-fluorobenzoic acid or 2-thiocyanato-4-(tert-butyl)-6-fluorobenzoic acid.
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of 4-(tert-butyl)-6-fluorobenzoic acid.
Applications De Recherche Scientifique
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine substituents can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(tert-butyl)benzoic acid
- 2-Bromo-6-fluorobenzoic acid
- 4-(tert-butyl)-6-fluorobenzoic acid
Uniqueness
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct electronic and steric properties. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H12BrFO2 |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
2-bromo-4-tert-butyl-6-fluorobenzoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)6-4-7(12)9(10(14)15)8(13)5-6/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
MWUWDMBGMXBBRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)




![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)




![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
